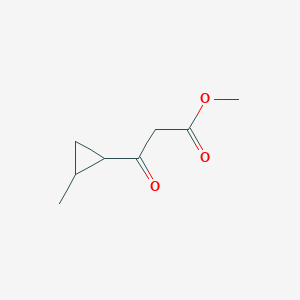
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is an organic compound characterized by a cyclopropyl group attached to a propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylcyclopropylcarboxylic acid and methyl acetoacetate.
Esterification: The carboxylic acid group of 2-methylcyclopropylcarboxylic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-methylcyclopropylcarboxylate.
Claisen Condensation: The ester undergoes Claisen condensation with methyl acetoacetate in the presence of a base such as sodium ethoxide, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(2-methylcyclopropyl)-3-oxopropanoic acid.
Reduction: 3-(2-methylcyclopropyl)-3-hydroxypropanoate.
Substitution: 3-(2-methylcyclopropyl)-3-aminopropanoate or 3-(2-methylcyclopropyl)-3-alkoxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting metabolic pathways.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(cyclopropyl)-3-oxopropanoate
- Methyl 3-(2-ethylcyclopropyl)-3-oxopropanoate
- Methyl 3-(2-methylcyclobutyl)-3-oxopropanoate
Uniqueness
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 3-(2-methylcyclopropyl)-3-oxopropanoate |
InChI |
InChI=1S/C8H12O3/c1-5-3-6(5)7(9)4-8(10)11-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
JKQNHECHELGMIL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)
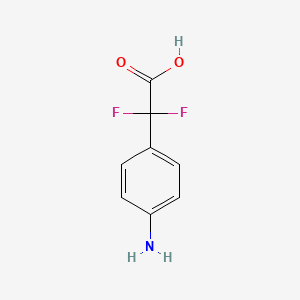
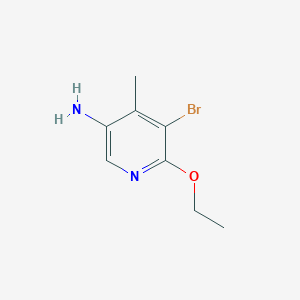

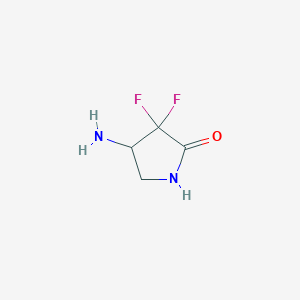
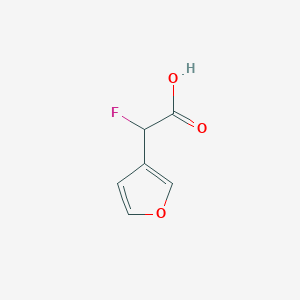
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
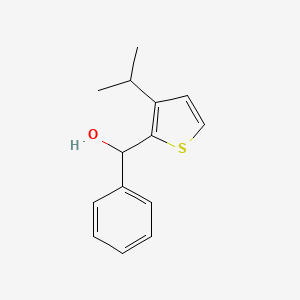

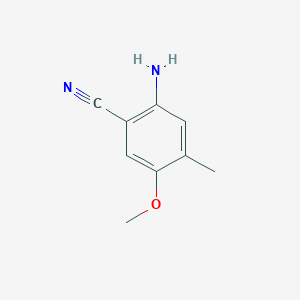


![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)

